molecular formula C11H16O4 B13783912 (2s,3s)-4-(Phenylmethoxy)-1,2,3-butanetriol CAS No. 81028-07-1

(2s,3s)-4-(Phenylmethoxy)-1,2,3-butanetriol

Cat. No.: B13783912
CAS No.: 81028-07-1
M. Wt: 212.24 g/mol
InChI Key: QVBRSHTYOBPOEE-QWRGUYRKSA-N
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Description

(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol is an organic compound with a unique structure that includes a phenylmethoxy group attached to a butanetriol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of benzyl protection for the hydroxyl groups, followed by selective deprotection to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection and deprotection strategies. The use of automated synthesis equipment and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or alcohols.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with enzymes and receptors, influencing various biological processes. The hydroxyl groups can form hydrogen bonds, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-4-(Phenylmethoxy)-1,2,3-butanetriol is unique due to its specific stereochemistry and functional groups. The presence of the phenylmethoxy group and the specific arrangement of hydroxyl groups contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

81028-07-1

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(2S,3S)-4-phenylmethoxybutane-1,2,3-triol

InChI

InChI=1S/C11H16O4/c12-6-10(13)11(14)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-/m0/s1

InChI Key

QVBRSHTYOBPOEE-QWRGUYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@H](CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(CO)O)O

Origin of Product

United States

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